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Compound Name: 1,1,3,3-Tetramethylguanidine

Cat. No.: B143053 Get Quote

Introduction

1,1,3,3-Tetramethylguanidine (TMG), with the chemical formula HNC(N(CH₃)₂)₂, is a

colorless liquid organic compound widely utilized in research and industrial applications.[1] It is

primarily recognized as a strong, non-nucleophilic base, making it an effective catalyst for

various organic reactions, including alkylations and the production of polyurethane.[1] Its high

water solubility simplifies its removal from reaction mixtures in organic solvents.[1] A thorough

understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality

control, and structural elucidation. This guide provides an in-depth overview of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TMG,

complete with experimental protocols and visual diagrams to aid researchers, scientists, and

drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic

molecules. For 1,1,3,3-Tetramethylguanidine, both ¹H and ¹³C NMR provide distinct and

simple spectra consistent with its symmetrical structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of TMG is characterized by two main signals corresponding to the

methyl protons and the amine proton. Due to the equivalence of the four methyl groups, they

appear as a single, sharp singlet.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.65 Singlet 12H -N(CH₃)₂

~3.8 (variable) Broad Singlet 1H =NH

Note: The chemical shift of the N-H proton can vary depending on the solvent, concentration,

and temperature.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is also straightforward, showing two distinct signals for the methyl

carbons and the central imine carbon.

Chemical Shift (δ) ppm Assignment

~39.6 -N(CH₃)₂

~163.5 -N-C(=NH)-N-

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra of TMG is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3,3-Tetramethylguanidine in

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a standard

5 mm NMR tube.[2][3] Add a small amount of Tetramethylsilane (TMS) as an internal

standard for chemical shift referencing (0 ppm).[2]

Instrumentation: Utilize a standard NMR spectrometer, for example, a 400 MHz instrument.

[4]

Data Acquisition:

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Lock the spectrometer onto the deuterium signal of the solvent.[2]
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Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for all carbon signals.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Calibrate the chemical shift scale

using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

FTIR Spectroscopic Data
The IR spectrum of TMG shows characteristic absorption bands for N-H, C-H, and C=N bonds.

Frequency (cm⁻¹) Intensity Assignment

~3300-3400 Medium, Broad N-H stretch

2944 Strong C-H stretch (methyl)[5]

1612 Strong C=N stretch (imine)[5]

1455, 1412 Medium C-H bend (methyl)[5]

Experimental Protocol: FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a liquid sample like TMG.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond or zinc selenide crystal).
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Background Scan: Before analyzing the sample, record a background spectrum of the clean,

empty ATR crystal. This allows for the subtraction of atmospheric (CO₂, H₂O) and

instrument-related absorptions.

Sample Application: Place a single drop of neat 1,1,3,3-Tetramethylguanidine directly onto

the ATR crystal surface, ensuring it is fully covered.

Data Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The spectrometer software automatically ratios the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after

the measurement.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and elemental

composition and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) Data
Under electron ionization, TMG exhibits a clear molecular ion peak and a characteristic

fragmentation pattern.
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m/z Relative Intensity (%) Proposed Fragment

115 42 [M]⁺, Molecular Ion

116 3 [M+1]⁺

100 5 [M - CH₃]⁺

71 100 [M - N(CH₃)₂]⁺

72 35
Isotopic peak or

rearrangement

57 30 [C₃H₇N]⁺

44 58 [N(CH₃)₂]⁺

Data compiled from NIST Mass Spectrometry Data Center and other sources.[6][7]

Proposed MS Fragmentation Pathway
The fragmentation of the TMG molecular ion (m/z 115) is initiated by the loss of various neutral

fragments. A primary fragmentation involves the cleavage of a C-N bond to lose a

dimethylamino radical, resulting in the stable, resonance-delocalized base peak at m/z 71.
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Caption: Proposed fragmentation of 1,1,3,3-Tetramethylguanidine in EI-MS.

Experimental Protocol: MS Data Acquisition
A typical procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of TMG into the mass spectrometer, often via

a Gas Chromatography (GC-MS) system or a direct insertion probe.

Ionization: In the ion source, vaporized sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, creating

a positively charged molecular ion ([M]⁺•).

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
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Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Representation: The output is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Integrated Workflow and Chemical Function
General Spectroscopic Analysis Workflow
The process of analyzing a chemical sample like TMG involves a logical flow from sample

preparation to final data interpretation for each spectroscopic technique.

Sample Preparation

Data Acquisition

Data Analysis

TMG Sample

Dissolve in
Deuterated Solvent

Neat Liquid Dilute/Inject

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum
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Caption: General experimental workflow for the spectroscopic analysis of TMG.

Visualizing TMG's Function as a Base
TMG's utility in organic synthesis stems from its ability to act as a strong, non-nucleophilic

base. The imine nitrogen is the primary basic site, readily abstracting a proton from a wide

range of acidic substrates.

TMG

[TMG-H]⁺
(Conjugate Acid)

 Protonation

H-A (Acid)

A⁻

(Conjugate Base)

 Deprotonation

Click to download full resolution via product page

Caption: Diagram of TMG acting as a base to deprotonate a generic acid (H-A).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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